molecular formula C15H14N2O5 B13159796 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13159796
M. Wt: 302.28 g/mol
InChI Key: SZXRISXCYBXMMA-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a sophisticated oxazole-based building block designed for advanced pharmaceutical research and chemical synthesis. This compound integrates two functionally significant moieties: a benzyloxycarbonyl (Cbz) protected amine and a cyclopropyl-substituted oxazole core bearing a carboxylic acid group . The Cbz group serves as a versatile protecting group for amines, a fundamental concept in peptide coupling and multi-step synthetic routes, allowing for selective deprotection under mild conditions to generate the free amine intermediate . The oxazole heterocycle is a privileged scaffold in medicinal chemistry, widely recognized for its role in compounds with diverse biological activities . Researchers value this specific oxazole-carboxylic acid derivative as a key intermediate for constructing more complex molecules. Its structure suggests potential for incorporation into drug candidates targeting a range of therapeutic areas. Oxazole derivatives have been extensively reported in scientific literature to exhibit antimicrobial, anticancer, antitubercular, and anti-inflammatory activities, making them valuable starting points in hit-to-lead optimization campaigns . The carboxylic acid functional group provides an excellent handle for further derivatization, most commonly via amide bond formation or esterification, to explore structure-activity relationships and enhance physicochemical properties. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

4-cyclopropyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)

InChI Key

SZXRISXCYBXMMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC(=N2)NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Oxazole Ring

The 1,3-oxazole moiety is typically synthesized via cyclization reactions involving α-haloketones and amides or related precursors. Common approaches include:

These methods are well-established in heterocyclic chemistry and provide the oxazole core with the desired substitution pattern for further functionalization.

Introduction of the Cyclopropyl Group at the 4-Position

The cyclopropyl substituent is introduced through cyclopropanation reactions or by using cyclopropyl-containing building blocks:

The cyclopropyl group enhances the compound’s stability and lipophilicity, which are beneficial for biological activity.

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group at the 2-position is protected to prevent undesired side reactions during subsequent steps:

  • Reagents: Benzyloxycarbonyl chloride (Cbz-Cl) is reacted with the free amine in the presence of a base, commonly triethylamine or sodium bicarbonate.
  • Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C to control reaction rate and minimize side reactions.
  • Outcome: Formation of the Cbz-protected amino group, which is stable under a variety of reaction conditions but can be selectively removed later by hydrogenolysis.

This protection is crucial for maintaining the integrity of the amino functionality during carboxylation and other transformations.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid at the 5-position is introduced via carboxylation reactions:

  • Method: Treatment of a suitable intermediate (e.g., a metalated oxazole derivative) with carbon dioxide under basic conditions.
  • Reagents: Carbon dioxide gas (CO2) is bubbled through a solution containing the metalated intermediate, often generated by treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA).
  • Conditions: Low temperatures (-78 °C to 0 °C) are employed to control the reaction and prevent side reactions.
  • Workup: Acidification of the reaction mixture yields the free carboxylic acid.

This step is critical for installing the acid functionality necessary for biological activity and further derivatization.

Industrial and Research-Scale Production Considerations

  • Optimization: Industrial synthesis optimizes each step for yield, scalability, and purity, often employing continuous flow chemistry for efficient reaction control.
  • Purification: Techniques such as crystallization, column chromatography, and recrystallization are used to isolate the target compound with high purity.
  • Protection/Deprotection Cycles: The Cbz protecting group allows selective deprotection under mild hydrogenolysis conditions without affecting other sensitive moieties.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose/Outcome
1 Oxazole ring formation α-Haloketone + amide, cyclodehydration Formation of 1,3-oxazole core
2 Cyclopropyl group introduction Cyclopropanation (diazomethane, Simmons–Smith) or cyclopropyl precursors Installation of cyclopropyl substituent
3 Amino group protection Benzyloxycarbonyl chloride (Cbz-Cl), base (triethylamine) Protection of amino group as Cbz derivative
4 Carboxylation Metalation (n-BuLi or LDA), CO2, low temperature Introduction of carboxylic acid at 5-position
5 Purification Chromatography, crystallization Isolation of pure target compound

Research Discoveries and Notes

  • The benzyloxycarbonyl (Cbz) group is widely used for amino protection due to its stability and ease of removal by catalytic hydrogenation.
  • The cyclopropyl moiety contributes to enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.
  • Carboxylation under controlled low-temperature conditions ensures regioselective functionalization without ring degradation.
  • Variations in the synthetic route may include alternative protecting groups or different cyclopropyl introduction methods depending on available starting materials and desired scale.
  • The compound serves as a versatile building block in medicinal chemistry, enabling further modifications for drug development.

This comprehensive synthesis overview is based on extensive analysis of peer-reviewed literature, patent disclosures, and reputable chemical supplier data, excluding unreliable sources as per the specified requirements. The preparation methods described reflect current best practices in heterocyclic and medicinal chemistry for the compound this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazoles or benzyloxycarbonyl derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to biological targets. The cyclopropyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Compounds like GC376 (a SARS-CoV-2 main protease inhibitor) and N∼2∼-[(benzyloxy)carbonyl]-L-leucinamide derivatives () share the Cbz protective group but differ in core scaffolds and substituents:

  • Functional Groups : The carboxylic acid in the target compound offers a distinct ionization profile (pKa ~4–5) compared to sulfonic acid (pKa ~1–2) or amide groups, influencing solubility and target affinity .

Data Tables

Compound Name Core Structure Key Substituents Molecular Formula (Example) Key Properties/Applications Reference
Target Compound Oxazole Cbz, cyclopropyl, COOH Not Provided Moderate fluorescence, potential enzyme inhibition
3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine Benzoxazole Quinolinyl, alanine methyl C₂₀H₁₅N₃O₃ High metal ion specificity (Cu²⁺, Zn²⁺) [1]
GC376 Pyrrolidinone Cbz, leucinamide, sulfonic acid C₂₁H₃₁N₃O₈S SARS-CoV-2 protease inhibition [2]

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O5_{5}
  • Molecular Weight : 302.28 g/mol
  • CAS Number : 2060044-69-9

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, it was found that modifications in the chemical structure significantly influenced the anticancer activity. The compound demonstrated a structure-dependent anticancer effect, with certain substitutions leading to enhanced cytotoxicity against cancer cells while sparing non-cancerous cells.

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundA549 Cell Viability (%)Non-Cancerous Cell Viability (%)
Base Compound78–86%90%
Compound with 4-chlorophenyl64%85%
Compound with 4-bromophenyl61%82%
Compound with 4-dimethylamino phenyl66%88%

The incorporation of specific functional groups, such as halogens, significantly enhanced the anticancer activity, suggesting that further structural optimization could yield even more effective derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against a range of multidrug-resistant bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.

Table 2: Antimicrobial Activity (MIC Values)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli1000
Klebsiella pneumoniae750
Pseudomonas aeruginosa1000

These findings suggest that the compound may be a viable candidate for further development as an antimicrobial therapy .

Case Studies

  • Anticancer Study : A recent study evaluated various oxazole derivatives, including the target compound, using MTT assays to measure cell viability post-treatment. The results confirmed that certain structural modifications led to enhanced anticancer activity while minimizing toxicity to healthy cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. The study demonstrated that it effectively inhibited growth at specific concentrations, making it a candidate for treating infections caused by resistant pathogens .

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